N-([2,3'-bipyridin]-5-ylmethyl)tetrahydro-2H-pyran-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-([2,3’-bipyridin]-5-ylmethyl)tetrahydro-2H-pyran-4-carboxamide is a complex organic compound that features a bipyridine moiety linked to a tetrahydropyran ring via a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-5-ylmethyl)tetrahydro-2H-pyran-4-carboxamide typically involves the following steps:
Formation of the Bipyridine Moiety: The bipyridine unit can be synthesized through a coupling reaction of two pyridine rings, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Attachment of the Tetrahydropyran Ring: The tetrahydropyran ring can be introduced via a cyclization reaction, often involving the use of an alcohol and an acid catalyst.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would also be common to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-5-ylmethyl)tetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The bipyridine moiety can undergo substitution reactions, where one of the hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-([2,3’-bipyridin]-5-ylmethyl)tetrahydro-2H-pyran-4-carboxamide has several scientific research applications:
Chemistry: It can be used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound may serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Industry: It can be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-5-ylmethyl)tetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bipyridine moiety can coordinate with metal ions, influencing the activity of metalloenzymes or acting as a catalyst in certain reactions. The carboxamide group may also participate in hydrogen bonding or other interactions with biological molecules, modulating their function.
Comparison with Similar Compounds
Similar Compounds
- N-([2,2’-bipyridin]-5-ylmethyl)tetrahydro-2H-pyran-4-carboxamide
- N-([2,4’-bipyridin]-5-ylmethyl)tetrahydro-2H-pyran-4-carboxamide
- N-([2,3’-bipyridin]-6-ylmethyl)tetrahydro-2H-pyran-4-carboxamide
Uniqueness
N-([2,3’-bipyridin]-5-ylmethyl)tetrahydro-2H-pyran-4-carboxamide is unique due to the specific positioning of the bipyridine moiety, which can influence its binding affinity and selectivity for certain targets. This structural feature may enhance its effectiveness in specific applications, such as catalysis or drug development.
Properties
IUPAC Name |
N-[(6-pyridin-3-ylpyridin-3-yl)methyl]oxane-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-17(14-5-8-22-9-6-14)20-11-13-3-4-16(19-10-13)15-2-1-7-18-12-15/h1-4,7,10,12,14H,5-6,8-9,11H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQXJQBVBYWYBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.